molecular formula C5H2BrClN2O2 B1440134 4-Bromo-3-chloro-5-nitropyridine CAS No. 1072141-30-0

4-Bromo-3-chloro-5-nitropyridine

Cat. No.: B1440134
CAS No.: 1072141-30-0
M. Wt: 237.44 g/mol
InChI Key: BFEIQRUZMAVRGH-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClN2O2. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions .

Scientific Research Applications

4-Bromo-3-chloro-5-nitropyridine has several applications in scientific research:

Safety and Hazards

4-Bromo-3-chloro-5-nitropyridine is considered hazardous. It is toxic if swallowed and causes serious eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

Future Directions

The future directions of nitropyridine research involve the synthesis of a series of 2-substituted-5-nitropyridines from 3-nitropyridine . Additionally, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

Biochemical Analysis

Biochemical Properties

4-Bromo-3-chloro-5-nitropyridine plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the compound acting as a substrate or inhibitor in enzymatic reactions. For example, it may bind to the active site of an enzyme, thereby inhibiting its activity and affecting the overall biochemical pathway .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of specific genes, thereby influencing cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and subsequent alterations in cellular function. The compound’s ability to interact with enzymes and other proteins is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall biochemical activity and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues are important factors that influence its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-5-nitropyridine typically involves the nitration of 4-bromo-3-chloropyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide)

    Reduction: Reducing agents (e.g., hydrogen gas, palladium catalyst, sodium borohydride)

    Coupling: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol)

Major Products

    Substitution: Amino or thiol derivatives of pyridine

    Reduction: 4-Bromo-3-chloro-5-aminopyridine

    Coupling: Biaryl compounds

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-chloropyridine
  • 3-Bromo-4-chloro-5-nitropyridine
  • 4-Bromo-3-nitropyridine

Uniqueness

4-Bromo-3-chloro-5-nitropyridine is unique due to the presence of both bromine and chlorine atoms along with a nitro group on the pyridine ring. This combination of functional groups provides distinct reactivity and allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-3-chloro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-5-3(7)1-8-2-4(5)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEIQRUZMAVRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670113
Record name 4-Bromo-3-chloro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072141-30-0
Record name 4-Bromo-3-chloro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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